molecular formula C20H19ClN2S2 B11647606 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11647606
M. Wt: 387.0 g/mol
InChI Key: KBYCKJQJVJUHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound that features a quinoline core structure with various substituents

Preparation Methods

The synthesis of 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves several steps. One common method includes the reaction of 4-methylquinolines with hot thionyl chloride, which results in the formation of 4-chloro [1,2]dithiolo [3,4-c]quinolin-1-ones . This intermediate can then be further reacted with aniline derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the dithiolo ring.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The dithiolo ring may interact with proteins, altering their function and activity. These interactions can lead to various biological effects, depending on the specific context and target molecules involved.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dithioloquinoline compounds. Compared to these, 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:

  • 4-chloroquinoline
  • 4-methylquinoline
  • 1,2-dithioloquinoline

These compounds share structural similarities but differ in their substituents and specific chemical properties, making each one unique in its applications and effects.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19ClN2S2/c1-11-9-15-16(10-12(11)2)23-20(3,4)18-17(15)19(25-24-18)22-14-7-5-13(21)6-8-14/h5-10,23H,1-4H3

InChI Key

KBYCKJQJVJUHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)Cl)SS3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.